4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Description
The compound 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one (CAS: 117399-71-0, C₂₀H₃₈N₄O₅Si₂) is a structurally complex nucleoside analog featuring a 1,3,5-triazin-2(1H)-one core linked to a modified pentofuranosyl sugar. The sugar moiety is substituted at the 3,5-positions with a bulky 1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl group, which serves as a protective group to enhance stability and modulate physicochemical properties such as solubility and lipophilicity .
Properties
Molecular Formula |
C20H38N4O5Si2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-amino-1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-19(21)23-20(24)25/h11-18H,9-10H2,1-8H3,(H2,21,23,25)/t16?,17-,18-/m1/s1 |
InChI Key |
NLVUBVAXWDGZTH-UKKPGEIXSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Derivative
The starting point is a protected deoxyribose or erythro-pentofuranosyl derivative, often prepared via selective protection and functionalization of the sugar to introduce amino groups at the appropriate position. This process may involve:
- Protection of hydroxyl groups using suitable protecting groups such as tert-butyldimethylsilyl (TBDMS) or other silyl groups.
- Introduction of amino functionality at the 4-position through nucleophilic substitution or amination reactions.
Formation of the Disiloxane Linkage
The key feature of this compound is the disiloxane bridge, which connects the sugar moiety to the triazine ring. The formation of this linkage generally involves:
- Preparation of a disiloxane precursor , often via the hydrolysis or condensation of chlorosilane derivatives.
- Coupling of the disiloxane with the sugar derivative , facilitated by nucleophilic attack on silicon centers, often under anhydrous conditions to prevent hydrolysis.
Construction of the Triazine Ring
The final step involves the formation of the 1,3,5-triazine ring, which can be achieved through:
- Cyclization of appropriate amidine or guanidine derivatives with cyanuric chloride or related chlorinated triazine intermediates.
- Substitution reactions on the triazine ring to introduce the amino group at the 4-position, often via nucleophilic aromatic substitution.
Specific Synthetic Route (Proposed)
Based on the structural complexity and literature precedents, a plausible synthetic route involves:
| Step | Description | Reagents & Conditions | References/Notes |
|---|---|---|---|
| 1 | Synthesis of protected sugar derivative | Starting with D-erythro-pentofuranose, protect hydroxyl groups | Use TBDMS chloride, imidazole, DMF |
| 2 | Amination at the 4-position | Nucleophilic substitution with ammonia or amines | Conducted under basic conditions, possibly with catalytic agents |
| 3 | Preparation of disiloxane linker | Hydrolysis of chlorosilane derivatives, e.g., chlorodimethylsilane | Anhydrous conditions, catalyzed by base |
| 4 | Coupling of sugar derivative with disiloxane | Nucleophilic attack on silicon, possibly using a silyl chloride intermediate | Under inert atmosphere, dry solvents |
| 5 | Formation of the triazine ring | Cyclization with cyanuric chloride or related compounds | Conducted in polar aprotic solvents like pyridine or DMF at elevated temperatures |
| 6 | Final amino substitution on triazine | Nucleophilic substitution with ammonia | Performed under mild heating |
Data Table: Key Reagents and Conditions
| Stage | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Sugar protection | TBDMS chloride, imidazole | DMF | Room temp | Protect hydroxyls |
| Amination | NH₃ or primary amines | Methanol or ethanol | Room temp to 50°C | Introduce amino group |
| Disiloxane formation | Chlorodimethylsilane | Toluene or dichloromethane | Reflux | Form disiloxane bridge |
| Coupling | Disiloxane derivative, sugar derivative | Dry dichloromethane | Inert atmosphere | Silicon nucleophilic attack |
| Ring cyclization | Cyanuric chloride | Pyridine | 80–100°C | Form triazine ring |
| Final substitution | Ammonia | Aqueous | Mild heating | Attach amino group |
Notes on Optimization and Purity
- Reaction conditions must be rigorously controlled to prevent hydrolysis of silyl groups and undesired side reactions.
- Purification techniques such as column chromatography, recrystallization, and HPLC are essential to isolate high-purity intermediates and final product.
- Characterization using NMR, MS, IR, and elemental analysis confirms structure and purity at each stage.
Literature and Research Perspectives
Although explicit published protocols for this exact compound are limited, related methodologies for synthesizing silyl-linked nucleoside analogs and triazine derivatives are well-documented. These include:
- Silyl protection and coupling strategies in nucleoside chemistry.
- Disiloxane linkage formation via chlorosilane intermediates.
- Cyclization of cyanuric chloride derivatives to form substituted triazines.
The complexity of this molecule suggests that its synthesis is tailored for medicinal chemistry applications, particularly as an intermediate in anticancer agent development, requiring meticulous optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a complex organic compound with a molecular weight of approximately 486.716 g/mol. It contains a triazine ring, a nitrogen-containing heterocyclic structure, and a sugar moiety, potentially contributing to its biological activity. The siloxane groups add to its structural complexity and may influence its solubility and interaction with biological systems.
Potential applications
- Drug Development As a structural analog of nucleosides, this compound can be used in the synthesis of antiviral and anticancer drugs.
- Material Science It can be used in the creation of novel materials with specific properties due to the presence of siloxane groups.
- Biochemical Research It is valuable in studying enzyme-substrate interactions and metabolic pathways.
Interaction Studies
Key areas of focus include:
- Binding affinities with target proteins
- Effects on cellular processes and signaling pathways
Structural Similarities
Several compounds share structural similarities with 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one:.
- Nucleoside analogs
- Modified Triazines
Synthesis
The synthesis of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one typically involves several steps:
- Protection of the sugar moiety
- Triazine ring formation
- Introduction of the siloxane groups
Mechanism of Action
The mechanism of action of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Triazinone Derivatives
4-Amino-1-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
- CAS : 1041672-46-1 / 1254186-96-3
- Key Features :
Bis(morpholino-1,3,5-triazine) Derivatives
- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Key Features: Morpholino substituents on the triazine ring enhance solubility via polar interactions.
2-Amino-4,6-dihydroxy-1,3,5-triazin-2-ones
Structural Impact on Properties
| Property | Target Compound (Siloxanediyl) | Acetylated Analog | Morpholino Derivative |
|---|---|---|---|
| Lipophilicity | High (siloxane groups) | Moderate | Low |
| Solubility | Low in polar solvents | Moderate | High |
| Stability | High (resists hydrolysis) | Low (ester cleavage) | Moderate |
| Synthetic Complexity | High | Moderate | Moderate |
Stability and Reactivity
The siloxanediyl group in the target compound confers exceptional stability against hydrolysis compared to acetylated analogs, which are prone to deprotection under mild acidic/basic conditions . This makes the siloxane-protected compound more suitable for prolonged storage or in vivo applications where metabolic stability is critical.
Pharmacokinetic Implications
- Morpholino Derivatives: Polar morpholino groups may favor aqueous solubility but limit blood-brain barrier penetration .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (based on MACCS or Morgan fingerprints), the target compound shows low similarity (<0.3) to acetylated or morpholino analogs due to the siloxane group’s dominant structural contribution . This suggests divergent biological activities despite shared triazinone cores.
Biological Activity
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a complex organic compound notable for its unique structural features that include a triazine ring and a sugar moiety. This compound's biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 486.716 g/mol. The presence of siloxane groups may influence its solubility and interactions within biological systems. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Triazine Core | Contains a nitrogen-rich heterocyclic structure |
| Sugar Moiety | Contributes to potential bioactivity |
| Siloxane Groups | May enhance solubility and stability |
Antiviral Activity
Preliminary studies indicate that 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one exhibits significant antiviral properties. Its structural similarities to known antiviral agents suggest potential efficacy against various viral infections. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interfering with nucleic acid synthesis or viral protein production.
- Case Study : In vitro studies have shown moderate activity against herpes simplex virus (HSV) and other RNA viruses.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further research.
- Cell Line Studies : Research has demonstrated cytotoxic effects on several cancer cell lines including leukemia and breast cancer cells.
- Mechanism of Action : The compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ribavirin | Nucleoside analogue | Known antiviral agent; simpler structure |
| Acyclovir | Purine analogue | Antiviral activity; lacks siloxane groups |
| 4-Amino-6-(substituted phenyl)-triazine derivatives | Triazine core with phenolic substituents | Enhanced solubility and bioactivity |
Pharmacological Studies
Further pharmacological studies are necessary to elucidate the full spectrum of biological activities associated with 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one. Key areas of focus include:
- Interaction Studies : Understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids.
- Toxicity Assessments : Evaluating the safety profile and potential side effects in vivo.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology : The synthesis involves refluxing intermediates in DMSO under controlled conditions (e.g., 18 hours for hydrazide derivatives) followed by crystallization from water-ethanol mixtures to achieve ~65% yield. Key steps include:
- Reagent selection : Use anhydrous potassium carbonate as a base for condensation reactions (e.g., morpholine coupling).
- Purification : Distillation under reduced pressure to remove solvents and crystallization to isolate the product .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Primary Methods :
- NMR : Analyze proton environments of the siloxanediyl and triazinone moieties.
- Mass Spectrometry : Confirm molecular weight (e.g., C₂₁H₁₃Cl₂N₅O₃ requires exact mass 454.23 g/mol).
- Elemental Analysis : Validate empirical formulas (e.g., deviations <0.05% for C, H, N) .
Q. How to assess the compound’s stability under varying pH and temperature?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., m.p. 141–143°C as a stability marker) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
- Case Study : Discrepancies in NMR signals may arise from rotational isomerism in the siloxanediyl group.
- Resolution Strategy :
- Variable-Temperature NMR : Perform experiments at –40°C to 80°C to freeze or observe dynamic conformers.
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) .
Q. What mechanistic insights govern its electrochemical behavior?
- Methodology :
- Cyclic Voltammetry : Perform in anhydrous acetonitrile with 0.1 M TBAP as the supporting electrolyte.
- Key Observations : Oxidation peaks near +1.2 V vs. Ag/AgCl suggest redox activity at the triazinone core. Correlate with HOMO-LUMO gaps from computational models .
Q. How to optimize reaction conditions for derivatives with enhanced bioactivity?
- Design Framework :
- Substituent Screening : Test substituted benzaldehydes (e.g., electron-withdrawing groups for electrophilic activation) in condensation reactions .
- Yield Optimization : Adjust reflux time (4–10 hours) and solvent polarity (toluene vs. ethanol) to favor product formation .
Methodological Recommendations
- For Low Yields : Increase reaction time to 10 hours or use molecular sieves to remove water .
- For Spectral Ambiguity : Combine X-ray crystallography with dynamic NMR to resolve conformational isomers .
- Advanced Modeling : Integrate COMSOL Multiphysics with AI-driven parameter optimization for reaction scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
